1,2-Diphenylhydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

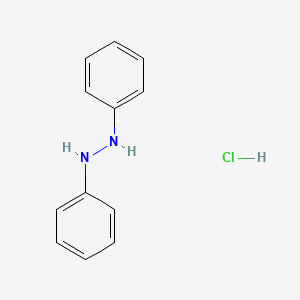

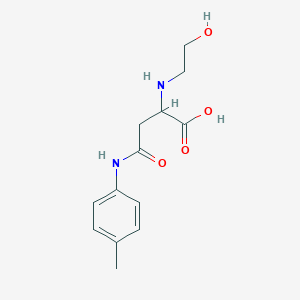

1,2-Diphenylhydrazine, also known as Hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms . It is an important industrial chemical used in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide . It is mainly used in the manufacture of fabrics and medicines .

Synthesis Analysis

1,2-Diphenylhydrazine can be synthesized by the hydrolysis of a phenylhydrazine derivative in the presence of water and an inorganic acid . Another method involves treating Azoxybenzene with DMAP salt and sodium hydride in dry DMF at room temperature under UV light .

Molecular Structure Analysis

The molecular structure of 1,2-Diphenylhydrazine consists of two aniline groups joined via their nitrogen atoms . The chemical formula is C12H12N2 and it has a molar mass of 184.242 g·mol −1 .

Chemical Reactions Analysis

1,2-Diphenylhydrazine is a mild reducing agent. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides . It is readily oxidized by nitric acid, silver nitrate, or permanganate and is reduced under alkaline conditions .

Physical and Chemical Properties Analysis

1,2-Diphenylhydrazine is a white crystalline solid that dissolves only slightly in water . It has a melting point of 123–126 °C . The vapor pressure for 1,2-Diphenylhydrazine is 2.6 × 10^-5 mm Hg at 25 °C, and its log octanol/water partition coefficient (log K) is 2.94 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Catalysis and Polymerization : Aluri et al. (2010) described the synthesis of 1,2-bis(diphenylphosphino)-1,2-diphenylhydrazine and its application in catalyzing the oligo-/polymerization of ethylene. This showcases its potential in polymer chemistry and catalysis (Aluri et al., 2010).

Synthesis of Derivatives : Getautis et al. (2007) reported on the synthesis of 1,2-diphenylpyrazolidin-4-ol and its derivatives from 1,2-diphenylhydrazine. This process highlights its role in the creation of novel compounds (Getautis et al., 2007).

Environmental Analysis : Winslow et al. (2001) utilized 1,2-diphenylhydrazine in developing an analytical method for the Environmental Protection Agency (EPA), emphasizing its utility in environmental chemistry (Winslow et al., 2001).

Photocatalysis and Environmental Studies

- Photocatalysed Degradation of Pollutants : Muneer et al. (2002) investigated the photocatalysed degradation of 1,2-diphenylhydrazine in aqueous suspensions, indicating its potential in environmental cleanup and pollution control (Muneer et al., 2002).

Biochemical and Pharmacological Research

Biochemical Studies : Madhikarmi and Murthy (2015) explored the effects of diphenylhydrazine-induced anemia in rats, demonstrating its application in biochemical and medical research (Madhikarmi & Murthy, 2015).

Topical Drug Delivery Systems : Aziz et al. (2020) developed a nanoparticulate system for the topical delivery of diphenhydramine hydrochloride, illustrating its relevance in pharmaceutical formulations (Aziz et al., 2020).

Analytical Chemistry

- Analytical Methods Development : Boudier et al. (2012) and Thi et al. (2022) utilized 1,2-diphenylhydrazine in developing HPLC methods, underscoring its importance in analytical chemistry (Boudier et al., 2012); (Thi et al., 2022).

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound consists of two aniline groups joined via their nitrogen atoms . This structure suggests potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

Information on the cellular effects of 1,2-Diphenylhydrazine hydrochloride is limited. Studies have shown that it can cause degenerative alterations in the liver of rats and female mice . It has also been associated with hepatocellular carcinomas in male rats and female mice .

Molecular Mechanism

Its structure suggests that it might interact with biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound rapidly oxidizes in water with a half-life of approximately 15 minutes .

Dosage Effects in Animal Models

Studies have shown that it can cause liver tumors in both sexes of rats and female mice .

Metabolic Pathways

It is known that the compound is involved in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .

Transport and Distribution

Its rapid oxidation in water suggests that it might be transported and distributed quickly within cells .

Subcellular Localization

Its structure suggests that it might interact with various cellular compartments .

Propiedades

IUPAC Name |

1,2-diphenylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;/h1-10,13-14H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVKHCZQVDNMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2817038.png)

![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)

![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)